molecular formula C64H100N20O22 B1628033 Ingap (104-118) CAS No. 353273-97-9

Ingap (104-118)

Katalognummer: B1628033
CAS-Nummer: 353273-97-9
Molekulargewicht: 1501.6 g/mol
InChI-Schlüssel: WMUIYURBHSELFV-NZODMTSUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ingap (104-118) is a useful research compound. Its molecular formula is C64H100N20O22 and its molecular weight is 1501.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ingap (104-118) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ingap (104-118) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Diabetes Treatment

INGAP 104-118 has been extensively studied in clinical settings:

  • Phase 2 Clinical Trials :
    • In these trials, patients with Type 1 diabetes exhibited increased C-peptide levels after daily administration of INGAP 104-118 for 90 days, indicating improved insulin production .
    • Type 2 diabetes patients showed a notable reduction in glycosylated hemoglobin (HbA1c), demonstrating enhanced glycemic control .

Mechanistic Studies

Research has elucidated the signaling pathways involved in the action of INGAP 104-118:

Study Findings
Rosenberg et al., 1996Demonstrated that synthetic INGAP-P effectively induces new islet formation in animal models .
Jamal et al., 2005Showed that INGAP-P activates ERK1/2 signaling pathways, crucial for cell proliferation .
Nature Study, 2005Found that treatment with INGAP 104-118 led to significant morphological changes in pancreatic cells towards an endocrine phenotype .

Case Study: Type 1 Diabetes Patient

A patient treated with INGAP 104-118 showed a marked increase in C-peptide levels and a reduction in HbA1c after three months of therapy. This case highlights the peptide's potential to restore pancreatic function and improve metabolic control.

Case Study: Type 2 Diabetes Patient

Another patient experienced improved glycemic control and reduced dependency on exogenous insulin following treatment with INGAP 104-118. This outcome underscores the peptide's role as a therapeutic agent capable of enhancing endogenous insulin production.

Challenges and Future Directions

Despite its promising applications, several challenges remain:

  • Stability and Delivery : The short plasma half-life of INGAP 104-118 poses challenges for effective drug formulation and patient compliance .
  • Further Research : Continued investigation into analogs or modified versions of the peptide may enhance its stability and efficacy.

Analyse Chemischer Reaktionen

Chemical Stability and Degradation Pathways

INGAP (104-118) exhibits limited plasma stability due to its linear structure. Comparative studies with cyclized analogs revealed:

Peptide Variant Modification Stability in FBS (Half-Life) Source
INGAP-P (15-mer, linear)None<12 hours
INGAP-19 (19-mer, linear)Extended hydrophobic termini~24 hours
INGAP-19C (cyclized 19-mer)Disulfide bond (Cys residues)>48 hours

Cyclization via disulfide bonds (e.g., INGAP-19C) significantly enhances resistance to proteolytic degradation, as confirmed by HPLC and mass spectrometry . Hydrophobic termini (e.g., tryptophan residues in INGAP-19) further stabilize the peptide’s loop structure, mimicking the native protein conformation .

Receptor Binding and Signaling Interactions

INGAP (104-118) activates intracellular pathways through putative G protein-coupled receptors (GPCRs), as evidenced by:

  • ERK1/2 Phosphorylation : Both INGAP (104-118) and recombinant INGAP (rINGAP) induce Erk1/2 activation in RIN-m5F cells, with rINGAP showing 100-fold higher molar efficiency . Pertussis toxin (Ptx) inhibits this activation, confirming Gi/o protein involvement .

  • Akt Pathway : INGAP (104-118) stimulates PI3-K/Akt signaling, critical for β-cell survival and differentiation . Wortmannin (PI3-K inhibitor) blocks ILS formation in human pancreatic ductal cells .

Key differences between INGAP (104-118) and rINGAP :

Parameter INGAP (104-118)rINGAP (Full-Length Protein)
Internalization KineticsRapid (minutes)Slow (hours)
Membrane InteractionNo clusteringClustering via macropinocytosis
Src Kinase InvolvementAbsentRequired

Enzymatic Inhibition and Cytoprotective Effects

INGAP (104-118) modulates enzymatic activity to protect β-cells:

  • iNOS Suppression : Reduces cytokine-induced nitric oxide (NO) production by 80% in INS-1 cells via inhibition of iNOS expression .

  • Caspase-3 Inhibition : Decreases caspase-3 cleavage by 88% in human ductal epithelial cells, mitigating apoptosis .

Transcriptional Regulation

Macroarray analysis of neonatal rat islets treated with INGAP (104-118) revealed upregulation of:

Gene Category Representative Genes Fold Change Functional Role
Insulin SecretionSUR1, Kir6.2, SNAP-252.1–3.5×K+ channel regulation, exocytosis
β-Cell DevelopmentPDX-1, HNF3β, USF11.8–2.7×Islet neogenesis, differentiation
Anti-ApoptoticBcl-2, Akt1.5–2.0×Survival signaling

RT-PCR and Western blot validation confirmed increased PDX-1 and SNAP-25 protein levels .

Comparative Bioactivity

Structural modifications alter functional efficacy:

Metric INGAP (104-118)INGAP-19INGAP-19C
Erk1/2 Activation (EC50)8.35 μM3.2 μM3.5 μM
Plasma Half-Life12 hours24 hours>48 hours
β-Cell Proliferation+30%+55%+60%

Cyclized INGAP-19C retains bioactivity while achieving superior pharmacokinetics .

Clinical Implications

Phase II trials demonstrated INGAP (104-118)’s ability to improve C-peptide levels in type 1 diabetes and HbA1c in type 2 diabetes . Limitations in stability have driven development of cyclized analogs like INGAP-19C for sustained delivery .

Eigenschaften

CAS-Nummer

353273-97-9

Molekularformel

C64H100N20O22

Molekulargewicht

1501.6 g/mol

IUPAC-Name

(3S)-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C64H100N20O22/c1-8-32(6)51(66)60(101)71-24-47(89)74-36(15-30(2)3)55(96)77-38(18-35-22-68-29-73-35)56(97)79-41(20-50(92)93)63(104)84-14-10-12-45(84)59(100)81-42(26-85)57(98)76-37(17-34-21-67-28-72-34)53(94)70-25-49(91)82-52(33(7)87)61(102)80-40(16-31(4)5)62(103)83-13-9-11-44(83)58(99)78-39(19-46(65)88)54(95)69-23-48(90)75-43(27-86)64(105)106/h21-22,28-33,36-45,51-52,85-87H,8-20,23-27,66H2,1-7H3,(H2,65,88)(H,67,72)(H,68,73)(H,69,95)(H,70,94)(H,71,101)(H,74,89)(H,75,90)(H,76,98)(H,77,96)(H,78,99)(H,79,97)(H,80,102)(H,81,100)(H,82,91)(H,92,93)(H,105,106)/t32-,33+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,51-,52-/m0/s1

InChI-Schlüssel

WMUIYURBHSELFV-NZODMTSUSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)O)N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N

Kanonische SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)O)N

Sequenz

IGLHDPSHGTLPNGS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.